molecular formula C32H34Br2F2N2O2 B3238608 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline CAS No. 1416047-42-1

5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline

Cat. No.: B3238608
CAS No.: 1416047-42-1
M. Wt: 676.4 g/mol
InChI Key: SPESMLBYAUZJMX-UHFFFAOYSA-N
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Description

5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds with a fused benzene and pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. Subsequent halogenation and alkylation steps introduce the bromine and hexyloxyphenyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.

  • Reduction: The compound can be reduced to remove the bromine atoms, resulting in different derivatives.

  • Substitution: The fluorine atoms can be substituted with other groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Bromine radicals and oxidized derivatives.

  • Reduction: Derivatives lacking bromine atoms.

  • Substitution: Fluorinated derivatives with different substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating new materials with specific properties.

Biology: In biological research, 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: This compound has potential applications in medicinal chemistry. Its ability to interact with biological targets can be harnessed to develop new drugs or therapeutic agents.

Industry: In the industry, this compound can be used in the development of advanced materials, such as semiconductors and organic photovoltaic devices

Mechanism of Action

The mechanism by which 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

  • 5,8-Dibromo-6,7-difluoroquinoxaline: Lacks the hexyloxyphenyl groups.

  • 2,3-Bis(3-hexyloxyphenyl)quinoxaline: Lacks the bromine and fluorine atoms.

  • 5,8-Dibromo-2,3-bis(3-hexyloxyphenyl)quinoxaline: Lacks the fluorine atoms.

Uniqueness: 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline is unique due to the presence of both bromine and fluorine atoms, as well as the hexyloxyphenyl groups. This combination of functional groups provides it with distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

5,8-dibromo-6,7-difluoro-2,3-bis(3-hexoxyphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34Br2F2N2O2/c1-3-5-7-9-17-39-23-15-11-13-21(19-23)29-30(22-14-12-16-24(20-22)40-18-10-8-6-4-2)38-32-26(34)28(36)27(35)25(33)31(32)37-29/h11-16,19-20H,3-10,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPESMLBYAUZJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3Br)F)F)Br)N=C2C4=CC(=CC=C4)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Br2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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